molecular formula C12H20N2S B1399045 2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine CAS No. 1342357-87-2

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1399045
CAS No.: 1342357-87-2
M. Wt: 224.37 g/mol
InChI Key: MXAODEWKXSBZPG-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring The presence of the tert-butyl group on the thiazole ring adds steric bulk, which can influence the compound’s reactivity and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with the thiazole intermediate.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1,3-thiazol-2-yl)piperidine: Similar structure but with a methyl group instead of a tert-butyl group.

    2-(4-Ethyl-1,3-thiazol-2-yl)piperidine: Similar structure but with an ethyl group instead of a tert-butyl group.

    2-(4-Phenyl-1,3-thiazol-2-yl)piperidine: Similar structure but with a phenyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine provides unique steric and electronic properties that can influence its reactivity and interactions. This makes it distinct from other similar compounds and can lead to different biological activities and material properties.

Properties

IUPAC Name

4-tert-butyl-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAODEWKXSBZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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